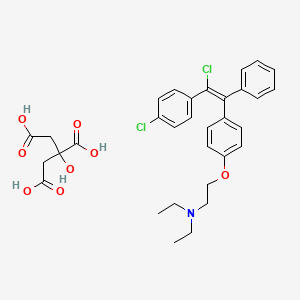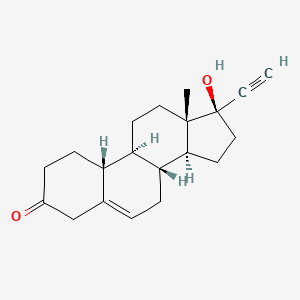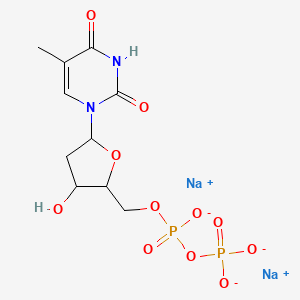
Zoxamide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zoxamide-d5 is a deuterated form of Zoxamide, a benzamide fungicide. It is primarily used as a reference material in analytical chemistry due to its stable isotopic labeling. Zoxamide itself is known for its effectiveness against oomycete pathogens and ascomycete fungi, making it valuable in agricultural applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zoxamide-d5 involves the incorporation of deuterium atoms into the Zoxamide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The typical synthetic route involves the reaction of 3,5-dichloro-4-methylbenzoyl chloride with 3-chloro-1-ethyl-1-methyl-2-oxopropylamine in the presence of a deuterated solvent .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Zoxamide-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted benzamides and related compounds.
Scientific Research Applications
Zoxamide-d5 is widely used in scientific research for various applications:
Analytical Chemistry: As a reference material in chromatography and mass spectrometry for the quantification of Zoxamide residues in environmental and biological samples.
Environmental Studies: Used to study the fate and degradation of Zoxamide in different environmental matrices.
Agricultural Research: Employed in studies to understand the efficacy and resistance mechanisms of Zoxamide against various plant pathogens.
Pharmaceutical Research: Investigated for its potential use in developing new fungicidal agents and understanding their mechanisms of action.
Mechanism of Action
Zoxamide-d5, like Zoxamide, exerts its effects by binding to β-tubulin, a protein involved in the formation of microtubules. This binding inhibits tubulin polymerization, leading to the disruption of microtubule formation and mitotic arrest in fungal cells. This mechanism is particularly effective against oomycete pathogens, which rely on microtubules for cell division .
Comparison with Similar Compounds
Similar Compounds
Benzamide Fungicides: Other benzamide fungicides include ethaboxam and fluopicolide.
Thiazole Carboxamides: Compounds like ethaboxam and oxathiapiprolin share similar modes of action.
Uniqueness of Zoxamide-d5
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in research settings where accurate quantification and traceability are essential .
Properties
CAS No. |
1794760-54-5 |
|---|---|
Molecular Formula |
C₁₄H₁₁D₅Cl₃NO₂ |
Molecular Weight |
341.67 |
Synonyms |
3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide-d5; RH 7281-d5; Zoxium-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![[(1S,8S)-9-hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B1146698.png)

